molecular formula C11H12N2O3 B181434 Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-04-5

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B181434
CAS RN: 129912-04-5
M. Wt: 220.22 g/mol
InChI Key: DSNZIGHGZZJKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound . It is a solid at room temperature . Its IUPAC name is ethyl 7-methylimidazo [1,2-a]pyridine-2-carboxylate . The InChI code for this compound is 1S/C11H12N2O2/c1-3-15-11(14)9-7-13-5-4-8(2)6-10(13)12-9/h4-7H,3H2,1-2H3 .

Scientific Research Applications

Medicinal Chemistry

Imidazopyridine, which is a part of the structure of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is useful in the development of various drugs and therapeutic agents .

Antituberculosis Agents

Recent developments have shown that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate could potentially be used in the development of new antituberculosis agents .

Material Science

Imidazopyridine is also useful in material science because of its structural character . It can be used in the synthesis of various materials, including polymers and composites .

Chemical Synthesis

The compound can be used in chemical synthesis, particularly in the synthesis of other imidazo[1,2-a]pyridines . Its unique structure makes it a valuable starting material in the synthesis of various other compounds .

Chromatography

The compound’s unique structure and properties may make it useful in chromatography, a method used to separate mixtures . It could potentially be used as a stationary phase or as a component of the mobile phase .

Analytical Chemistry

In analytical chemistry, Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate could potentially be used as a reagent or a standard for various chemical analyses .

properties

IUPAC Name

ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-5-4-8(15-2)6-10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNZIGHGZZJKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-methoxypyridine (1.0 g, 8.1 mmol) and ethyl 3-bromo-2-oxopropanoate (1.77 g, 9.1 mmol) in ethanol (10 mL) was refluxed for 6 h. After the reaction was concentrated, ethyl acetate (20 mL) was added to the residue. The mixture was basified by saturated aqueous sodium bicarbonate. The separated organic layer was washed with brine and dried over sodium sulfate. The solvent was evaporated and the residue obtained was purified by flash chromatography (silica gel, methylene chloride/ethyl acetate=1/1) to afford ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate as a solid (1.04 g, 58%). 1H-NMR (DMSO-d6, 300 MHz): δ 8.37 (m, 2H), 6.91 (s, 1H), 6.70 (m, 1H), 4.25 (m, 2H), 3.81 (s, 3H), 1.28 (m, 3H) ppm; MS (ESI): 221.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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